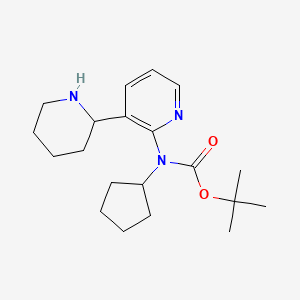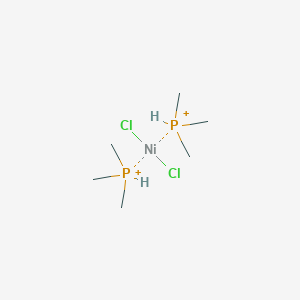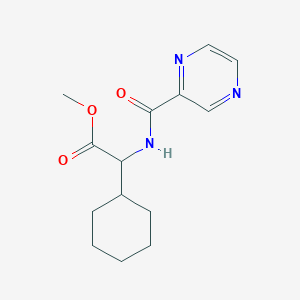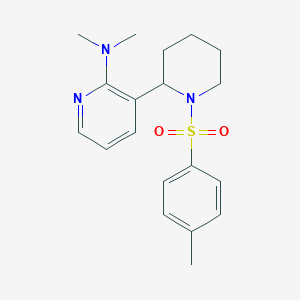![molecular formula C21H23ClN2O3S B11815916 tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)
tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate: is a complex organic compound that belongs to the class of thienodiazepines This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,4]diazepine core, substituted with a chlorophenyl group, dimethyl groups, and a tert-butyl ester
Preparation Methods
The synthesis of tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thieno[2,3-e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors to form the thienodiazepine ring system. Common reagents used in this step include sulfur-containing compounds and nitrogen sources.
Introduction of Substituents: The chlorophenyl and dimethyl groups are introduced through substitution reactions. These reactions often require the use of halogenating agents and methylating reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester. This step is typically carried out under acidic conditions using catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Conditions for these reactions typically involve the use of polar aprotic solvents and elevated temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system. Its unique structure allows it to interact with various receptors and enzymes.
Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biological pathways.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate can be compared with other thienodiazepine derivatives, such as:
JQ1: A well-known thienodiazepine derivative used as a bromodomain inhibitor in cancer research.
Indole Derivatives: Compounds with similar heterocyclic structures that exhibit a range of biological activities.
The uniqueness of this compound lies in its specific substituents and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C21H23ClN2O3S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate |
InChI |
InChI=1S/C21H23ClN2O3S/c1-12-13(2)28-20-18(12)19(14-6-8-15(22)9-7-14)23-10-16(25)24(20)11-17(26)27-21(3,4)5/h6-9H,10-11H2,1-5H3 |
InChI Key |
SZTANQXQTBMGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NCC(=O)N2CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















